![molecular formula C17H19BrO2 B4931162 1-[(5-bromopentyl)oxy]-3-phenoxybenzene](/img/structure/B4931162.png)
1-[(5-bromopentyl)oxy]-3-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-bromopentyl)oxy]-3-phenoxybenzene, also known as BPPB, is a chemical compound that belongs to the family of benzene derivatives. It is a synthetic compound that has been used in various scientific research applications due to its unique properties.
Mécanisme D'action
1-[(5-bromopentyl)oxy]-3-phenoxybenzene exerts its biological effects by binding to specific target molecules, such as proteins or receptors, and altering their function. The exact mechanism of action of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene is still being investigated, but it is believed to involve the modulation of intracellular signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of G protein-coupled receptor signaling, and the regulation of intracellular calcium levels. Its effects are dependent on the concentration and duration of exposure, as well as the specific target molecule it interacts with.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has several advantages for lab experiments, including its high purity, stability, and fluorescent properties. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise for handling and analyzing it.
Orientations Futures
There are several future directions for the use of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene in scientific research. One potential area of investigation is the development of new cancer therapies based on its ability to inhibit cancer cell growth. Another area of interest is the use of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene as a tool for studying the role of G protein-coupled receptors in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene and its potential applications in other areas of scientific research.
Méthodes De Synthèse
1-[(5-bromopentyl)oxy]-3-phenoxybenzene can be synthesized through a multi-step process involving the reaction of 1,3-dihydroxybenzene with 5-bromopentanol in the presence of a catalyst. The resulting product is then reacted with phenol in the presence of a base to obtain 1-[(5-bromopentyl)oxy]-3-phenoxybenzene. This method has been optimized to produce high yields of 1-[(5-bromopentyl)oxy]-3-phenoxybenzene with high purity.
Applications De Recherche Scientifique
1-[(5-bromopentyl)oxy]-3-phenoxybenzene has been used in various scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a potential therapeutic agent for cancer treatment, and as a tool for studying the role of G protein-coupled receptors in signal transduction pathways. Its unique properties make it a versatile tool for investigating various biological processes.
Propriétés
IUPAC Name |
1-(5-bromopentoxy)-3-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO2/c18-12-5-2-6-13-19-16-10-7-11-17(14-16)20-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBAOGOPGLODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)
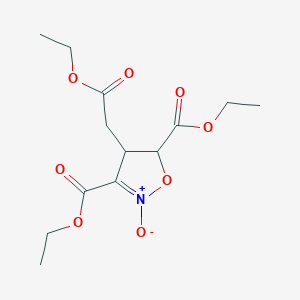
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)
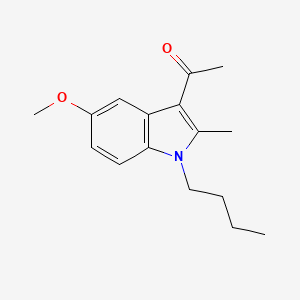
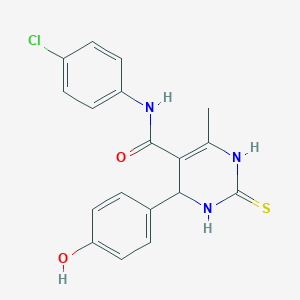
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4931169.png)
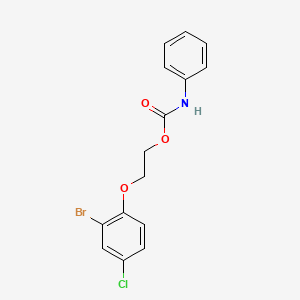
![9-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4931180.png)
![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4931181.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4931184.png)
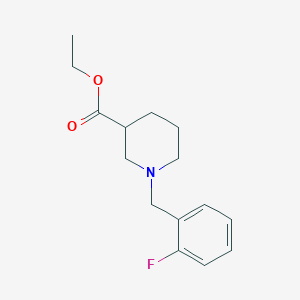
![4-[(4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4931197.png)